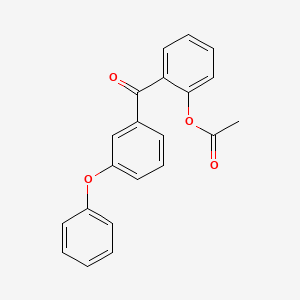

2-Acetoxy-3'-phenoxybenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Acetoxy-3'-phenoxybenzophenone is a compound that appears to be related to various benzophenone derivatives, which are known for their utility in photochemical processes and as intermediates in organic synthesis. While the provided papers do not directly discuss 2-Acetoxy-3'-phenoxybenzophenone, they do provide insights into similar compounds and their chemical behavior, which can be informative for understanding the properties and potential reactions of 2-Acetoxy-3'-phenoxybenzophenone.

Synthesis Analysis

The synthesis of related compounds involves photochemical reactions, as seen in the synthesis of 2,2'-dihydroxy-5-methoxybenzophenone from p-methoxyphenyl salicylate, which yields a product upon irradiation, although with low efficiency . Another method involves the photo-Fries rearrangement of p-methoxyphenyl o-acetoxybenzoate to produce 2'-acetoxy-2-hydroxy-5-methoxybenzophenone in good yield . These methods suggest that photochemical synthesis could be a viable pathway for synthesizing related acetoxybenzophenone derivatives.

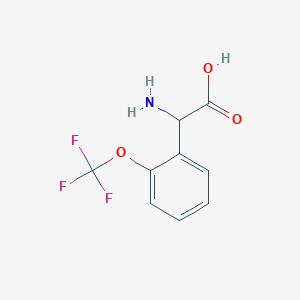

Molecular Structure Analysis

The structure of related compounds has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For instance, the structure of 4-(4'-acetoxybenzylidene)-2-methyl-5-oxazolone and its derivatives was confirmed by NMR, and the Z-configuration was retained during synthesis, as supported by X-ray crystallography . This indicates that detailed structural analysis of 2-Acetoxy-3'-phenoxybenzophenone would likely involve similar spectroscopic techniques to confirm its molecular configuration.

Chemical Reactions Analysis

The chemical behavior of similar compounds includes reactions such as transacylation and cyclization, as seen with the conversion of 2,2'-dihydroxy-5-methoxybenzophenone to 2-methoxyxanthone . Basic hydrolysis and treatment with acetic acid of related compounds lead to the formation of phenylpropenoic acid derivatives . These reactions demonstrate the reactivity of the acetoxy group and the potential for transformation into other functional groups or ring systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their functional groups and molecular structure. For example, the polarity of the solvent used in the synthesis of 2-Hydroxy-4-methoxybenzophenone significantly affects the reaction, with acetone being suitable due to its moderate polarity . The photochemical and thermal stability of these compounds can vary, as some undergo reversible E/Z isomerization upon irradiation . These insights suggest that the physical and chemical properties of 2-Acetoxy-3'-phenoxybenzophenone would be influenced by its acetoxy and phenoxy substituents, and its behavior in different solvents and under irradiation would be key areas of study.

Safety and Hazards

Propriétés

IUPAC Name |

[2-(3-phenoxybenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O4/c1-15(22)24-20-13-6-5-12-19(20)21(23)16-8-7-11-18(14-16)25-17-9-3-2-4-10-17/h2-14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERRCAYSOKWCHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641572 |

Source

|

| Record name | 2-(3-Phenoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890099-37-3 |

Source

|

| Record name | 2-(3-Phenoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)

![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)